BenchChemオンラインストアへようこそ!

Monoolein

Emulsification Interfacial Phenomena Formulation Science

Monoolein (Glyceryl monooleate, CAS 111-03-5) is a 1-monoacylglycerol with a critical packing parameter (CPP) > 1 that thermodynamically drives self-assembly into bicontinuous cubic (Q230, Q224) and inverse hexagonal (HII) phases essential for sustained-release drug delivery and LNP mRNA systems. Choose monoolein over phytantriol for lower carrier-induced cytotoxicity and membrane perturbation, and over phospholipids for superior endosomal escape efficiency mediated by pH-triggered mesophase transitions. Its defined 22% interfacial tension reduction enables precise emulsion stabilization without over-stabilization.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 111-03-5
Cat. No. B016389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoolein
CAS111-03-5
Synonyms(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester;  1-Mono(cis-9-octacenoyl)_x000B_Glycerol;  1-Monoolein;  2,3-Dihydroxypropyl Oleate;  Danisco MO 90;  Glycerol 1-Oleate;  Glycerol α-cis-9-Octadecenate;  Glyceryl Monooleate;  Rylo MG 19;  rac-1-Monoolein;  rac-1-M
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
InChIKeyRZRNAYUHWVFMIP-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water;  soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Monoolein (CAS 111-03-5) Procurement Guide: Physicochemical Baseline and Phase Behavior Essentials


Monoolein (Glyceryl monooleate, CAS 111-03-5) is a 1-monoacylglycerol consisting of a glycerol backbone esterified with a single oleoyl (C18:1) fatty acid chain [1]. Its molecular asymmetry results in a wedge-shaped amphiphilic architecture with a critical packing parameter (CPP) > 1, which thermodynamically drives self-assembly into inverse curvature lipid assemblies, notably bicontinuous cubic and inverse hexagonal liquid crystalline phases in aqueous environments [2]. The temperature-composition phase diagram of the monoolein/water system, established via X-ray diffraction across 0°C to 104°C and 0% (w/w) to 47% (w/w) water, delineates the precise boundaries for the lamellar crystalline (Lc), lamellar liquid crystalline (Lα), fluid isotropic (FI), inverted cubic (Q230, Ia3d; Q224, Pn3m), and inverted hexagonal (HII) phases, providing a foundational map for formulation design [3].

Why Generic Lipid Substitution Fails: Monoolein vs. Phytantriol and Other Monoacylglycerols


Substituting monoolein with a seemingly similar alternative such as phytantriol, monolinolein, monostearin, or phospholipid-based systems without quantitative comparative data is a critical formulation risk. While these compounds may share the ability to form lyotropic liquid crystalline phases, their distinct molecular geometries and physicochemical properties yield divergent performance in key functional attributes. For instance, the unsaturation of the monoolein acyl chain dictates its unique interfacial tension reduction profile [1], its specific rheological behavior at interfaces [2], and its kinetic interaction profile with biological membranes and serum proteins [3][4]. The following evidence demonstrates that seemingly minor structural variations translate into quantifiable, application-critical differences that directly impact drug release kinetics, cellular uptake efficiency, and formulation stability, precluding simple interchangeability.

Quantitative Differentiation Evidence for Monoolein: Head-to-Head Performance Against Key Comparators


Interfacial Tension Reduction: Monoolein vs. Monolinolein vs. Monostearin

Monoolein exhibits an intermediate yet specific interfacial tension (IFT) reduction capability when compared to other monoacylglycerols at equal concentration. At a concentration of 0.2% in fresh soybean oil, monoolein reduced the IFT against water by 22%, while monolinolein and monostearin reduced IFT by 14% and 26%, respectively [1]. This quantitative difference is directly tied to acyl chain unsaturation and is critical for tailoring emulsification properties in formulations where precise control over interfacial behavior is required for stability and processability.

Emulsification Interfacial Phenomena Formulation Science

Drug Release Kinetics: Near-Zero-Order Release from Monoolein vs. Phytantriol Formulations

In a direct comparative study of propranolol hydrochloride (PHCl) release, monoolein/water formulations demonstrated a release profile that was closer to ideal zero-order kinetics within the first 120 minutes compared to analogous phytantriol/water systems [1]. This near-constant release rate is a highly desirable characteristic for sustained drug delivery, minimizing peak-to-trough fluctuations in drug concentration and potentially reducing side effects associated with burst release.

Controlled Release Sustained Delivery Pharmaceutical Formulation

Cytocompatibility and Membrane Disruption: Lower Impact of Monoolein Cubosomes vs. Phytantriol

A comparative assessment of monoolein (GMO) and phytantriol (PT) cubosomes revealed a significant difference in their interaction with model lipid membranes and their cytotoxic profile. PT cubosomes demonstrated stronger interactions with and a more pronounced fluidization/disruption of DPPC and DMPS lipid monolayers compared to GMO-based nanoparticles [1]. This mechanistic finding was corroborated in cellular studies, where MTS assays confirmed the larger toxicity of PT cubosomes toward HeLa cells, while PT cubosomes also showed a greater ability to disrupt lipid membranes and penetrate cells [1]. This suggests that monoolein-based systems are a more cytocompatible platform for applications where minimizing membrane perturbation and carrier-induced cytotoxicity is critical.

Nanotoxicology Cellular Uptake Drug Delivery Safety

mRNA Delivery Efficiency: Monoolein as a Superior Structural Helper Lipid vs. Phospholipid in Moderna LNP Formulations

A recent study investigating structure-function correlations in clinically inspired LNPs demonstrated that replacing the standard phospholipid in Moderna's LNP formulation with monoolein (MO) as a structural helper lipid significantly enhances mRNA delivery performance [1]. This improvement is mechanistically linked to MO's ability to induce pH-dependent mesophase transitions within the LNP core in the presence of a protein corona, promoting the formation of inverse hexagonal (HII) mesophase structures that facilitate more efficient mRNA release and endosomal escape [1]. Direct in vitro comparison confirmed that MO-based LNPs achieve superior mRNA transfection efficiency across multiple cell types, including lung macrophages, epithelial cells, and cancer cells [1]. Critically, in vivo studies validated enhanced mRNA expression from MO-based LNPs compared to the original Moderna LNPs, underscoring targeted delivery capacity to both lung (intranasal) and spleen (intravenous) [1].

mRNA Therapeutics Lipid Nanoparticles Gene Delivery

Plasma Stability: Comparative BSA Binding of Monoolein vs. Alternative Cubic Phase-Forming Lipids

The interaction of lipid nanoparticles with serum albumin is a key determinant of their plasma stability and circulation half-life. A comparative study quantified the binding of bovine serum albumin (BSA) to several bicontinuous cubic phase-forming lipids [1]. The average number of lipid molecules bound per BSA molecule was determined to be between 1.2 and 4.0 for monoolein (MO), EROCO C22, and β-XP [1]. In stark contrast, hexyl-DOPC exhibited negligible binding to BSA, positioning it as a high-stability alternative [1]. While this study identifies a comparator with superior plasma stability, it establishes a quantitative baseline (1.2-4.0 lipids/BSA) for monoolein's plasma interaction, which is a crucial parameter for pharmacokinetic modeling and for guiding the rational selection of excipients (e.g., PEG-lipids or alternative structural lipids) needed to shield monoolein-based nanoparticles in systemic applications.

Parenteral Delivery Protein Corona Pharmacokinetics

Monoolein Procurement Use Cases: Validated Application Scenarios Based on Comparative Evidence


Controlled-Release Oral and Topical Formulations Requiring Near-Zero-Order Kinetics

Procure monoolein for the development of sustained-release oral or topical drug products where a constant, predictable drug release profile is a primary design goal. This application is directly supported by evidence of its near-zero-order release for propranolol hydrochloride compared to phytantriol [6], and its ability to form stable bicontinuous cubic phases in simulated gastrointestinal fluids [2]. The defined phase boundaries of the monoolein/water system [3] enable precise formulation control to achieve the desired cubic phase nanostructure responsible for this release behavior.

Next-Generation mRNA-LNP Platforms for Vaccines and Therapeutics

Procure monoolein for use as a structural helper lipid in the rational design of improved lipid nanoparticle (LNP) systems for mRNA delivery. This application is based on direct head-to-head evidence showing monoolein-based LNPs outperform the clinically approved Moderna formulation (which uses a phospholipid helper lipid) in terms of mRNA transfection efficiency and in vivo expression, mediated by pH-triggered mesophase transitions that enhance endosomal escape [6].

Development of Safer, Cytocompatible Nanocarriers for Parenteral and Topical Delivery

Select monoolein over the alternative cubic phase-forming lipid, phytantriol, when developing lipidic nanoparticles (cubosomes) for applications where minimizing carrier-induced cytotoxicity and membrane perturbation is paramount. This scenario is justified by direct comparative evidence demonstrating that monoolein cubosomes exhibit weaker interactions with lipid membranes and lower toxicity toward HeLa cells compared to their phytantriol counterparts [6].

Precision Emulsification in Complex Food, Cosmetic, or Industrial Formulations

Procure monoolein as a non-ionic surfactant when a defined, intermediate level of interfacial tension reduction is required for emulsion or foam stabilization. This use case is supported by quantitative IFT reduction data showing monoolein achieves a 22% IFT reduction, a value distinctly different from the 14% reduction by monolinolein and the 26% reduction by monostearin [6]. This allows formulators to fine-tune emulsion stability and rheology without over-stabilization that could hinder processing or final product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.